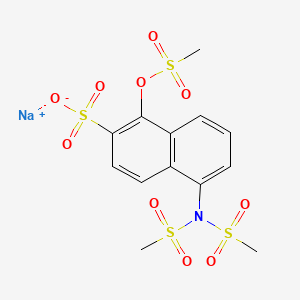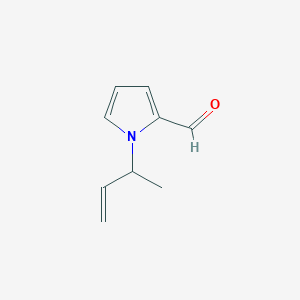
4-Amino-2,6-dimethylpyridin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2,6-dimethylpyridin-3-ol: is a heterocyclic organic compound belonging to the pyridine family. It is characterized by the presence of an amino group at the fourth position and hydroxyl group at the third position on the pyridine ring, along with two methyl groups at the second and sixth positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 4-Amino-2,6-dimethylpyridin-3-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2,6-dimethylpyridine, nitration followed by reduction and subsequent hydrolysis can yield the desired compound. Another method involves the use of 2,6-dimethyl-3-pyridinol as a starting material, which undergoes amination to introduce the amino group at the fourth position .
Industrial Production Methods:
Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. This may include the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations. The process is designed to be scalable and cost-effective, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions:
4-Amino-2,6-dimethylpyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogenating agents or alkylating agents are employed under appropriate conditions.
Major Products:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-amino-2,6-dimethylpyridin-3-one, while substitution reactions can produce various derivatives with different functional groups .
Applications De Recherche Scientifique
4-Amino-2,6-dimethylpyridin-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with therapeutic potential.
Mécanisme D'action
The mechanism of action of 4-Amino-2,6-dimethylpyridin-3-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological processes, leading to various effects such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparaison Avec Des Composés Similaires
- 4-Amino-2,6-dimethylpyridine
- 2,6-Dimethyl-4-hydroxypyridine
- 4-Amino-3-hydroxypyridine
Comparison:
4-Amino-2,6-dimethylpyridin-3-ol is unique due to the presence of both amino and hydroxyl groups on the pyridine ring, which imparts distinct chemical properties and reactivity.
Propriétés
Formule moléculaire |
C7H10N2O |
|---|---|
Poids moléculaire |
138.17 g/mol |
Nom IUPAC |
4-amino-2,6-dimethylpyridin-3-ol |
InChI |
InChI=1S/C7H10N2O/c1-4-3-6(8)7(10)5(2)9-4/h3,10H,1-2H3,(H2,8,9) |
Clé InChI |
NWFOHXHLWSMYML-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=N1)C)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenylamino)-5,6,7,8-tetrahydroquinazolin-4(1H)-one](/img/structure/B13947243.png)

![2,5-Diazaspiro[3.4]octan-1-one](/img/structure/B13947252.png)


![Phenol, 2-[(ethylimino)methyl]-](/img/structure/B13947282.png)








